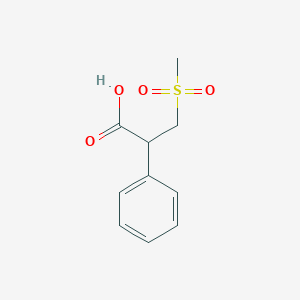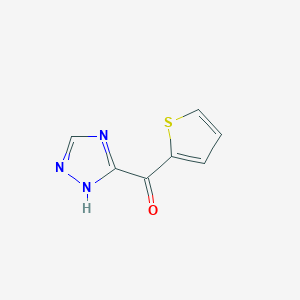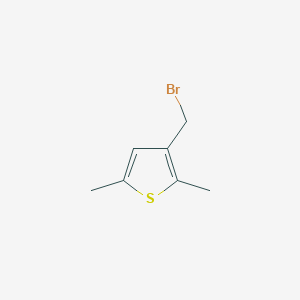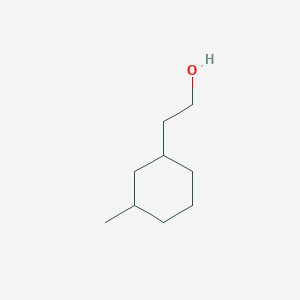![molecular formula C10H16O2 B1444003 Spiro[3.5]nonane-2-carboxylic acid CAS No. 92015-84-4](/img/structure/B1444003.png)
Spiro[3.5]nonane-2-carboxylic acid
Übersicht
Beschreibung
Spiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of spiro-heterocycles, similar to Spiro[3.5]nonane-2-carboxylic acid, has been achieved using free radical chemistry . A variety of heterospiro[m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected .Molecular Structure Analysis
The InChI code for Spiro[3.5]nonane-2-carboxylic acid is 1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) . This indicates the presence of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Spiro[3.5]nonane-2-carboxylic acid has a melting point of 21-22 degrees Celsius . It is a liquid at room temperature and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Evaluation
Spiro[3.5]nonane-2-carboxylic acid and its analogues have been evaluated for their potential anticonvulsant activities. One study found that certain analogues of spiro[3.5]nonane-2-carboxylic acid, particularly spiro[4.6]undecane-2-carboxylic acid, showed promising results in pentylenetetrazol and picrotoxin evaluations, although they were not effective against maximal electroshock seizures, bicuculline, or strychnine in mice. This research highlighted the role of the carboxylic acid group in these compounds (Scott et al., 1985).
Chemical Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of spiro[3.5]nonane-2-carboxylic acid and related compounds. For instance, 1-Oxadispiro[2.1.2.2]nonane, a related compound, was examined for transannular ring expansion, leading to the isolation of various hydroxy esters and other derivatives, contributing to our understanding of carbenium ion chemistry of protonated oxiranes (Adam & Crämer, 1987).
Synthesis of Enantiomers
The synthesis of enantiomers of compounds related to spiro[3.5]nonane-2-carboxylic acid has been studied, which is crucial for understanding the stereochemical properties of these molecules. For example, the synthesis of spiro[4.4]nonane-1,6-dione and its conversion to diols and enantiomers via esterification was explored (Gerlach & Müller, 1972).
Pharmaceutical Applications
Spiro[3.5]nonane-2-carboxylic acid derivatives have been synthesized for potential pharmaceutical applications. The exploration of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane(nonane)-3,4-dicarboxylic acids, for example, indicated their potential neurotropic activity, inhibiting serotonin deamination and potentiating the effects of tryptamine (Grigoryan, Pogosyan & Sukasyan, 2007).
Energetic Material Research
Research on energetic materials has included spiro[3.5]nonane-2-carboxylic acid derivatives. A study explored energetic materials based on the spiro[4.4]nonane system for use in binders, contributing to the development of new energetic materials (Storey, Willer & Campbell, 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for Spiro[3.5]nonane-2-carboxylic acid and similar compounds could involve further exploration of their synthesis using free radical chemistry . This could lead to the development of new methodologies for the synthesis of different sugar derivatives such as C-glycosides, C-ketosides, and polyhydroxylated carbocycles .
Eigenschaften
IUPAC Name |
spiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIIAGNMRDTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonane-2-carboxylic acid | |
CAS RN |
92015-84-4 | |
| Record name | spiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)


![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)






![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)

